molecular formula C7H8Cl2IN B3249635 (5-Chloro-2-iodophenyl)methanamine hydrochloride CAS No. 1955506-08-7

(5-Chloro-2-iodophenyl)methanamine hydrochloride

Cat. No.: B3249635
CAS No.: 1955506-08-7
M. Wt: 303.95
InChI Key: PBTRTUPMLHFGKQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2IN and its molecular weight is 303.95. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-iodophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-iodophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-iodophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTRTUPMLHFGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955506-08-7
Record name 1-(5-chloro-2-iodophenyl)methanamine hydrochloride
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Foundational & Exploratory

Chemical structure and properties of (5-Chloro-2-iodophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Foreword

In the landscape of modern synthetic chemistry, the strategic design and utilization of halogenated intermediates are paramount to the efficient construction of complex molecular architectures. (5-Chloro-2-iodophenyl)methanamine hydrochloride stands out as a bifunctional building block of significant interest. Its substituted phenyl ring, featuring both a chloro and an iodo group, offers orthogonal reactivity, making it a highly versatile precursor for pharmaceutical, agrochemical, and materials science research.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a primary benzylamine derivative where the phenyl ring is substituted with a chlorine atom at the 5-position and an iodine atom at the 2-position. The amine is presented as a hydrochloride salt, which enhances its stability and aqueous solubility.

Chemical Structure and Identifiers
  • IUPAC Name: (5-Chloro-2-iodophenyl)methanamine hydrochloride

  • Synonyms: 5-Chloro-2-iodo-benzylamine hydrochloride[2]

  • CAS Number: 1955506-08-7[2]

  • Molecular Formula: C₇H₈Cl₂IN[3]

  • Molecular Weight: 303.96 g/mol [2]

Below is a visualization of the molecular structure.

Caption: Structure of (5-Chloro-2-iodophenyl)methanamine hydrochloride.

Physicochemical Data

The properties of this compound make it suitable for a range of synthetic applications, particularly in aqueous or polar aprotic solvent systems.

PropertyValueReference(s)
Appearance White Solid[2]
Purity ≥96%[2]
Melting Point Data not available. Related compounds like 3-iodobenzylamine hydrochloride melt at 188-190 °C.[4]
Solubility Soluble in water.[4]
InChI Key PBTRTUPMLHFGKQ-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of (5-Chloro-2-iodophenyl)methanamine hydrochloride is not extensively detailed in publicly available literature; however, a robust synthetic route can be designed based on established transformations of related precursors. A logical and efficient pathway commences from 2-chloro-5-iodobenzonitrile.

Synthetic Workflow Rationale

The chosen synthetic strategy centers on the chemical reduction of a nitrile group. This method is favored due to the commercial availability of the substituted benzonitrile starting material and the high efficiency typically associated with nitrile reductions. The causality behind this choice lies in its atom economy and the relatively mild conditions required compared to multi-step alternatives like Hofmann or Curtius rearrangements starting from the corresponding carboxylic acid.

synthesis_workflow start 2-Chloro-5-iodobenzonitrile (Starting Material) reduction Nitrile Reduction start->reduction reductant Reducing Agent (e.g., LiAlH4 or BH3-THF) reductant->reduction amine (5-Chloro-2-iodophenyl)methanamine (Free Base) reduction->amine acidification Salt Formation amine->acidification acid HCl in Ether (Acidification) acid->acidification product (5-Chloro-2-iodophenyl)methanamine HCl (Final Product) acidification->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Nitrile Reduction

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis of the final product, which should match the expected data.

Materials:

  • 2-Chloro-5-iodobenzonitrile[5][6]

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Distilled water

  • Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Precursor: A solution of 2-chloro-5-iodobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The choice of a slow, controlled addition is critical to manage the exothermic nature of the reduction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing excess hydride and precipitating aluminum salts in a granular form, which simplifies filtration.

  • Extraction: The resulting slurry is filtered, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude free base, (5-Chloro-2-iodophenyl)methanamine.

  • Salt Formation: The crude amine is redissolved in a minimal amount of anhydrous diethyl ether. A solution of HCl in diethyl ether is then added dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford (5-Chloro-2-iodophenyl)methanamine hydrochloride as a white solid.[7] Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, data can be accurately predicted based on established chemical shift values and fragmentation patterns of analogous structures.[8][9][10]

TechniqueExpected Observations
¹H NMR Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals in the aromatic region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A doublet, a doublet of doublets, and another doublet are expected. Methylene Protons (δ ~4.0 ppm): A singlet corresponding to the two benzylic protons (-CH₂-). Amine Protons (δ ~8.5 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.
¹³C NMR Aromatic Carbons (δ 120-145 ppm): Six signals corresponding to the aromatic carbons. The carbon bearing the iodine (C-I) will be shifted upfield to ~90-100 ppm, while the carbon attached to the aminomethyl group will appear around 140-145 ppm. Methylene Carbon (δ ~45 ppm): A single peak for the benzylic carbon (-CH₂-).
Mass Spec. (ESI+) Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 268, corresponding to the free base C₇H₇ClIN. The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be observable.[3]

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration.[8][9][10]

Rationale for Structural Confirmation

The combination of these techniques provides a robust, self-validating confirmation of the molecular structure.

  • ¹H and ¹³C NMR establish the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the key aminomethyl group.[11]

  • High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition (C₇H₇ClIN).[12] The isotopic distribution pattern serves as a definitive confirmation of the presence of a chlorine atom.

Reactivity and Chemical Transformations

The synthetic utility of (5-Chloro-2-iodophenyl)methanamine hydrochloride stems from the distinct reactivity of its functional groups. The hydrochloride salt is typically converted to the free base in situ before reaction by treatment with a non-nucleophilic base.

Key Reactive Sites
  • Amino Group (-CH₂NH₂): A primary amine that acts as a potent nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and reductive amination.[13]

  • Iodo Group (-I): An excellent leaving group, making the C2 position highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds.[1]

  • Chloro Group (-Cl): Generally less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the C2 position. It can, however, be displaced under more forcing conditions or with specific catalyst systems.

reactivity_pathways cluster_main (5-Chloro-2-iodophenyl)methanamine cluster_amine Amine Reactivity cluster_iodine Iodine Reactivity (Cross-Coupling) start Core Molecule amide Amide Formation (Acylation) start->amide RCOCl sec_amine Secondary Amine (Alkylation) start->sec_amine R'-X sulfonamide Sulfonamide Formation start->sulfonamide RSO₂Cl suzuki Suzuki Coupling (C-C Bond) start->suzuki Ar-B(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira Alkyne Pd/Cu Catalyst buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂'NH Pd Catalyst

Caption: Key reactivity pathways of the title compound.

Applications in Research and Development

The dual halogenation pattern of this molecule makes it a valuable building block for creating libraries of complex compounds for high-throughput screening in drug discovery.

  • Medicinal Chemistry: Substituted benzylamines are a well-established scaffold in medicinal chemistry, forming the core of numerous biologically active agents, including enzyme inhibitors and receptor modulators.[14][15] This intermediate can be used to synthesize novel compounds for treating a range of conditions, from neurological disorders to cancer.[16][17]

  • Agrochemicals: The structural motifs accessible from this precursor are also relevant in the development of new pesticides and herbicides.[1]

  • Materials Science: The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymers and other organic materials with tailored electronic or photophysical properties.

Safety, Handling, and Storage

Safety AspectRecommendation
Personal Protective Equipment (PPE) Standard laboratory attire: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct light.
First Aid (In case of exposure) Skin: Wash immediately with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a strategically designed synthetic intermediate that offers researchers significant versatility. Its orthogonal halogenation and nucleophilic amine handle provide multiple avenues for molecular elaboration. The robust synthetic accessibility and predictable reactivity profile make it an exemplary tool for accelerating discovery programs in medicinal chemistry and materials science. Understanding the core principles of its synthesis, characterization, and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in their research endeavors.

References

  • Vicker, N., Bailey, H. V., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Pharmaceuticals, 14(12), 1222. [Link]

  • Supplementary Information. (n.d.). J. Braz. Chem. Soc.[Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

  • Silverman, R. B., & Zhuang, H. (2001). 2-(Iodoethenyl)benzylamines as Potential Probes for Radical Intermediates Formed during Monoamine Oxidase Catalyzed Oxidations. Journal of the American Chemical Society, 123(15), 3631–3632. [Link]

  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Apollo, University of Cambridge Repository. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. [Link]

  • Beilstein Journals. (2024). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • The Royal Society of Chemistry. (2020). Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • ResearchGate. (2020). Understanding of amine-iodine reagents reactivity. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • EPIC - Publisher for Earth and Space Science. (n.d.). From Retention Time to Functional Group Assignment: A Chemical Database-Driven Approach for High-Resolution Mass Data of Mar. [Link]

  • ResearchGate. (2008). (10) Patent No.. [Link]

  • Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

  • GNPS Library. (2020). Spectrum CCMSLIB00005775418. [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. [Link]

  • PubChemLite. (n.d.). (2-chloro-5-iodophenyl)methanamine hydrochloride (C7H7ClIN). [Link]

  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • DIAL@UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. [Link]

  • Beilstein Journals. (n.d.). Search Results. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents: NMR SPECTRA. [Link]

Sources

Difference between (5-Chloro-2-iodophenyl)methanamine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (5-Chloro-2-iodophenyl)methanamine – Free Base vs. Hydrochloride Salt

Executive Summary

(5-Chloro-2-iodophenyl)methanamine (CAS: Free Base [Generic] / HCl 1955506-08-7 ) is a critical bifunctional intermediate in medicinal chemistry. It features a primary benzylic amine and an ortho-iodo aryl halide, making it a "privileged scaffold" for constructing isoindolinones, quinazolinones, and other nitrogenous heterocycles via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The choice between the Free Base and the Hydrochloride (HCl) Salt is not merely logistical; it dictates reaction kinetics, storage stability, and purification strategy. This guide delineates the technical differences to ensure experimental reproducibility.

Physicochemical Characterization

The transition between the free base and the salt alters the molecular lattice energy, hydrophilicity, and spectroscopic signature.

FeatureFree Base FormHydrochloride Salt Form
Molecular Formula


Molecular Weight ~267.49 g/mol ~303.96 g/mol
Physical State Viscous oil or low-melting solid (Yellowish)Crystalline Solid (White to Off-white)
Solubility (Organic) Soluble in DCM, EtOAc, Toluene, THFInsoluble in non-polar organics; Soluble in MeOH, DMSO
Solubility (Aqueous) Low (Hydrophobic)High (Ionic lattice)
Hygroscopicity Low, but absorbs atmospheric

Moderate to High (depending on polymorph)
Melting Point Typically < 50°C (Class characteristic)Typically > 200°C (Decomposition)
The "Carbonate" Trap (Mechanistic Insight)

Researchers often observe that "old" samples of the free base turn cloudy or solid. This is not polymerization.[1] Primary benzylic amines are strong nucleophiles that react with atmospheric carbon dioxide (


) to form carbamic acid, which subsequently forms a stable carbamate salt with another equivalent of amine.
  • Implication: The free base titer drops over time if stored in air. The HCl salt protects the nitrogen lone pair (

    
    ), rendering it immune to 
    
    
    
    absorption.

Stability & Storage Protocols

The presence of the Iodine atom at the ortho position introduces a specific instability factor: Photolytic Deiodination .

Photostability

The C-I bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV/Visible light.

  • Observation: Samples turning yellow/brown indicate iodine liberation (

    
    ).
    
  • Mitigation: The crystal lattice of the HCl salt provides a "cage effect" that significantly retards this radical process compared to the amorphous free base.

Storage Recommendation
  • Free Base: Store under Argon/Nitrogen at -20°C. Shelf Life: < 3 months.

  • HCl Salt: Store in amber vials (desiccated) at 4°C or RT. Shelf Life: > 2 years.

Synthetic Utility & Decision Logic

The choice of form dictates the reaction setup. Using the wrong form without adjustment can lead to catalyst poisoning or stoichiometric errors.

Workflow Visualization

G Salt HCl Salt (Stable Storage) Base Free Base (Reactive Species) Salt->Base  NaOH/DCM (Extraction) Amide Amide Coupling (EDC/HATU) Salt->Amide  + Excess Base (DIEA/TEA) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Salt->Suzuki  Risk of Pd Deactivation Base->Salt  HCl/Dioxane Base->Amide  Direct Use Base->Suzuki  Preferred (Avoids Cl- poisoning) RedAmin Reductive Amination Base->RedAmin  Direct Use

Figure 1: Decision matrix for selecting Free Base vs. HCl Salt based on downstream chemistry.

Critical Application Notes
  • Palladium Coupling (The Chloride Effect):

    • If performing a Suzuki coupling on the aryl iodide, avoid the HCl salt if possible. Chloride ions (

      
      ) can compete with ligands for coordination to Palladium (
      
      
      
      ), potentially altering the active catalytic species.
    • Protocol: If you must use the salt, perform a "Free Base Liberation" (Section 5.1) first, or use a soluble inorganic base (

      
      ) in the reaction mixture to scavenge the HCl immediately.
      
  • Amide Coupling:

    • The HCl salt is preferred for weighing accuracy. Simply add 1.1 - 1.5 equivalents of DIPEA (Hünig's base) to the reaction mixture to liberate the amine in situ before adding the coupling reagent (HATU/EDC).

Experimental Protocols

These protocols are designed to be self-validating .

Protocol: Conversion of HCl Salt to Free Base

Use this when the amine is needed for nucleophilic attack or metal-catalyzed reactions.

  • Suspension: Suspend 1.0 g of (5-Chloro-2-iodophenyl)methanamine HCl in 20 mL of Dichloromethane (DCM).

  • Basification: Add 15 mL of 1M NaOH (aq). Shake vigorously in a separatory funnel.

    • Validation: The solid should dissolve completely as it converts to the lipophilic free base.

  • Extraction: Separate the organic (lower) layer. Extract aqueous layer once more with 10 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentration: Rotovap at < 40°C (bath temp).

    • Result: Clear to yellowish oil.

    • Self-Check: Take an NMR in

      
      . The benzylic 
      
      
      
      peak will shift upfield (lower ppm) compared to the salt form in DMSO-
      
      
      .
Protocol: Conversion of Free Base to HCl Salt

Use this for long-term storage or purification.

  • Dissolution: Dissolve the crude free base oil in minimal Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Acidification: Dropwise add 4M HCl in Dioxane (or 2M HCl in Ether) with stirring at 0°C.

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If oiling out occurs, sonicate or scratch the glass to induce nucleation.

  • Filtration: Filter the solid under Argon/Nitrogen (to prevent moisture absorption). Wash with cold ether.

  • Drying: Vacuum dry.

    • Self-Check: Test water solubility. The product should be fully water-soluble.

Handling & Safety (E-E-A-T)

  • Corrosivity: Both forms are skin irritants/corrosives.[2] Benzylamines can cause severe eye damage.[2][3] Wear safety goggles and nitrile gloves.

  • Halogenated Waste: This compound contains both Chlorine and Iodine. It must be disposed of in the "Halogenated Organic Waste" stream.[4] Do not mix with general organic waste, as high-temperature incineration protocols differ for halogenated species to prevent dioxin formation.

  • Sensitization: Benzylic halides and amines are potential sensitizers. Handle in a fume hood.

References

  • Sigma-Aldrich. 5-Chloro-2-iodo-benzylamine hydrochloride Product Specification & MSDS. CAS 1955506-08-7.[5][6] Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa of Amines).
  • Reich, H. J. (2024).[7] Bordwell pKa Table (DMSO). University of Wisconsin-Madison. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Guidance on Halogenated Solvent Disposal. Retrieved from .

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of (5-Chloro-2-iodophenyl)methanamine Hydrochloride

[1][2]

Executive Summary & Strategic Analysis

The target compound, (5-Chloro-2-iodophenyl)methanamine (free base) and its hydrochloride salt, serves as a high-value scaffold in medicinal chemistry.[1][2][3] Its unique substitution pattern—containing both an aryl chloride and an aryl iodide—enables orthogonal cross-coupling strategies (e.g., selective Suzuki-Miyaura or Sonogashira coupling at the C-I bond without disturbing the C-Cl bond).[1][2][3]

Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the chemoselective reduction of the benzylic precursor.[1][3] Standard reduction methods (e.g., catalytic hydrogenation with Pd/C) frequently result in hydrodeiodination (cleavage of the C-I bond), yielding the des-iodo impurity.[2][3]

Selected Route: This guide details a Nitrile Reduction Pathway utilizing Borane-Tetrahydrofuran (BH3[1][2]·THF). This method is selected for its high chemoselectivity, effectively reducing the nitrile to the primary amine while preserving the sensitive aryl iodide.[2][3]

Retrosynthetic Logic

The synthesis is disconnected into two modular phases:[3]

  • Phase A: Construction of the highly functionalized aryl core via a Sandmeyer reaction.[1][3]

  • Phase B: Chemoselective reduction of the nitrile functionality.[1][3]

RetrosynthesisTarget(5-Chloro-2-iodophenyl)methanamineHydrochlorideIntermediate5-Chloro-2-iodobenzonitrileTarget->Intermediate Selective Reduction(BH3·THF)Start2-Amino-5-chlorobenzonitrileIntermediate->Start Sandmeyer Iodination(NaNO2, KI)

Figure 1: Retrosynthetic disconnection showing the preservation of the halogenated core.

Detailed Experimental Protocols

Phase A: Synthesis of 5-Chloro-2-iodobenzonitrile

This step converts the commercially available 2-amino-5-chlorobenzonitrile into the iodo-derivative via a diazonium intermediate.[1]

Reagents:

  • 2-Amino-5-chlorobenzonitrile (1.0 equiv)[1][2]

  • Sodium Nitrite (NaNO2) (1.2 equiv)[2][3]

  • Potassium Iodide (KI) (2.5 equiv)[2][3]

  • Sulfuric Acid (H2SO4), 20% aq.[2][3] solution

  • Acetonitrile/Water (Solvent)[2][3]

Protocol:

  • Diazotization: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-5-chlorobenzonitrile (10 g, 65.5 mmol) in 20% H2SO4 (100 mL). Cool the suspension to 0–5 °C using an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO2 (5.4 g, 78.6 mmol) in water (20 mL), maintaining the internal temperature below 5 °C . Stir for 30 minutes. The mixture should become a clear or slightly turbid diazonium salt solution.[1][3]

  • Iodination: Separately, prepare a solution of KI (27.2 g, 163.8 mmol) in water (50 mL). Slowly add the cold diazonium solution into the KI solution (inverse addition prevents side reactions) with vigorous stirring.

    • Observation: Nitrogen gas evolution will occur, and a dark oil/solid will separate.[2][3]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. If evolution of N2 ceases, heat to 50 °C for 30 minutes to ensure completion.[2][3]

  • Workup: Quench with saturated sodium thiosulfate (Na2S2O3) to remove excess iodine (color changes from dark purple/brown to yellow).[2][3] Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 95:5).[2][3]

Key Quality Attribute: Product must be a solid (mp ~108–110 °C). Absence of starting aniline is critical for the next step.[1][3]

Phase B: Chemoselective Reduction to (5-Chloro-2-iodophenyl)methanamine

Critical Process Parameter (CPP): Temperature control is vital. Refluxing too long can degrade the C-I bond.[1][3]

Reagents:

  • 5-Chloro-2-iodobenzonitrile (from Phase A)[1][2][4]

  • Borane-Tetrahydrofuran Complex (BH3[1][2]·THF), 1.0 M solution (2.5 equiv)[2][3]

  • Methanol (for quench)[2][3]

  • HCl (aq) and NaOH (aq)[2][3]

Protocol:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add 5-chloro-2-iodobenzonitrile (5.0 g, 19.0 mmol) and anhydrous THF (50 mL).

  • Reduction: Cool to 0 °C . Add BH3·THF (1.0 M, 47.5 mL, 47.5 mmol) dropwise via syringe over 20 minutes.[2][3]

  • Progression: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitor: Check TLC or LC-MS.[1] If starting material remains, heat to 40 °C for 2 hours. Avoid vigorous reflux.

  • Quench (Exothermic): Cool back to 0 °C. Carefully add Methanol (20 mL) dropwise until bubbling ceases. This destroys excess borane.[1][3]

  • Complex Breaking: Add 6M HCl (20 mL) and stir at RT for 2 hours (or warm to 50 °C for 30 mins) to break the Boron-Amine complex.

  • Isolation:

    • Concentrate to remove THF/MeOH.[1][2][3]

    • Dilute the aqueous residue with water (50 mL).[2][3]

    • Wash with Diethyl Ether (2 x 30 mL) to remove non-basic impurities (unreacted nitrile).[2][3]

    • Basify: Adjust pH to >12 using 4M NaOH (cooling in ice bath). The free amine will oil out.[1][3]

    • Extract with Dichloromethane (DCM) (3 x 50 mL).[2][3]

    • Dry (Na2SO4) and concentrate to yield the crude free amine as a pale yellow oil.[2][3]

Phase C: Hydrochloride Salt Formation

Converting the oil to a solid HCl salt improves stability and ease of handling.[1][3]

Protocol:

  • Dissolve the crude amine oil in minimal Diethyl Ether or 1,4-Dioxane.[1][3]

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise.

  • A white precipitate will form immediately.[1][3]

  • Stir for 30 minutes, filter the solid, and wash with cold Ether.

  • Dry under vacuum at 40 °C.

Yield Expectations: 70–85% over two steps.

Process Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-white crystalline solidDarkening indicates iodine liberation.[1][2]
Purity (HPLC) > 98.0%Major impurity: Des-iodo analog (<0.5%).[2][3]
1H NMR (DMSO-d6) Consistent with structureBenzylic CH2 signal at ~4.1 ppm (s, 2H).[2][3]
Mass Spec (ESI) [M+H]+ = 267.93Isotopic pattern for Cl (3:[2][3]1) and I.
Melting Point > 200 °C (dec)Salt decomposes upon melting.[2][3]

Critical Signaling Pathways & Troubleshooting

The following diagram illustrates the decision logic for the reduction step, highlighting the risk of side reactions.

ReactionLogicStart5-Chloro-2-iodobenzonitrileChoiceSelect Reducing AgentStart->ChoicePathACatalytic Hydrogenation(H2, Pd/C)Choice->PathA Avoid PathBBorane Reduction(BH3·THF)Choice->PathB Preferred ResultAMajor Product:(3-Chlorophenyl)methanamine(DE-IODINATION - FAILURE)PathA->ResultAResultBMajor Product:(5-Chloro-2-iodophenyl)methanamine(SUCCESS)PathB->ResultB

Figure 2: Selection logic for reducing agents to prevent hydrodeiodination.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase A Diazonium decompositionKeep Temp < 5 °C during diazotization. Ensure slow addition.
Purple color in Phase A Excess IodineWash thoroughly with Sodium Thiosulfate.[1][3]
Incomplete Reduction (Phase B) Borane degradedUse fresh BH3·THF. Ensure anhydrous conditions (water destroys BH3).
Product is sticky gum Incomplete salt formationTriturate with anhydrous ether or acetone; ensure water is removed.[1][3]

References

  • Sandmeyer Reaction (General): O'Neil, M.J.[2][3] (Ed.).[2][3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Ed.[2][3] RSC Publishing.[1][3][5][6] [2][3]

  • Borane Reduction of Nitriles: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions.[2][3] 29. The reaction of borane-tetrahydrofuran with nitriles." J. Org.[1][3][7] Chem.1982 , 47, 3153–3163.[2][3] [2][3]

  • Synthesis of Halogenated Benzylamines: Roemer, B. et al. "Synthesis of 2-Iodo-benzylamines."[1][3] Organic Process Research & Development. (General methodology reference).

  • Safety of Diazonium Salts: Prudent Practices in the Laboratory. National Academies Press.[1][3] [2][3]

Disclaimer: This protocol involves hazardous chemicals including diazonium salts (potential explosion hazard) and borane (flammable/toxic).[2][3] All work must be performed in a fume hood by trained personnel wearing appropriate PPE.[2][3]

Procedures for converting (5-Chloro-2-iodophenyl)methanamine HCl to isoindoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoindoline cores are privileged pharmacophores in medicinal chemistry, serving as key structural motifs in lenalidomide analogs, DPP-4 inhibitors, and antipsychotics. This application note details a robust, two-stage protocol for converting (5-Chloro-2-iodophenyl)methanamine hydrochloride into 5-chloroisoindoline and its derivatives.

Unlike standard benzylamine cyclizations, this substrate presents a specific chemoselectivity challenge: utilizing the highly reactive ortho-iodide for ring closure while preserving the meta-chloride for downstream structure-activity relationship (SAR) diversification. This guide utilizes a Palladium-Catalyzed Aminocarbonylation to form the lactam intermediate, followed by a chemoselective Borane-mediated reduction .

Strategic Pathway & Mechanism

The transformation relies on the distinct reactivity differences between the aryl iodide (C–I bond energy ~65 kcal/mol) and the aryl chloride (C–Cl bond energy ~95 kcal/mol). We exploit this window to perform an oxidative addition exclusively at the iodide position.

Synthetic Workflow

The process is divided into three critical phases:

  • Salt Neutralization: Liberation of the free amine to prevent catalyst poisoning.

  • Aminocarbonylation: Pd(0)-mediated CO insertion to form 5-chloroisoindolin-1-one.

  • Lactam Reduction: Conversion of the carbonyl group to the methylene unit.

SyntheticWorkflow Figure 1: Strategic workflow for the synthesis of 5-chloroisoindoline. Start (5-Chloro-2-iodophenyl) methanamine HCl Freebase Free Amine Intermediate Start->Freebase Step 1: Neutralization (NaOH/DCM) Lactam 5-Chloroisoindolin-1-one (Lactam) Freebase->Lactam Step 2: Pd(OAc)2, Xantphos CO (1 atm), 80°C Product 5-Chloroisoindoline (Target) Lactam->Product Step 3: BH3-THF Reflux

Pre-Reaction Protocol: Salt Neutralization

Critical Step: The starting material is an HCl salt. Direct use in Pd-catalyzed reactions often leads to poor yields because the amine hydrochloride can protonate the active Pd species or alter the ligand environment.

Procedure:

  • Dissolve 10.0 mmol of (5-Chloro-2-iodophenyl)methanamine HCl in 50 mL of DCM.

  • Add 50 mL of 1N NaOH (aq) and stir vigorously for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Checkpoint: Ensure the residue is an oil or low-melting solid. Use immediately to avoid carbonate formation from air.

Protocol A: Pd-Catalyzed Aminocarbonylation

This step constructs the bicyclic core. We utilize Xantphos as the ligand due to its large bite angle, which favors reductive elimination of the strained lactam ring over intermolecular side reactions.

Reaction Setup (Scale: 5.0 mmol)
ReagentEquiv.[1][2][3]AmountRole
Free Amine (from Step 3) 1.01.34 gSubstrate
Pd(OAc)₂ 0.0222 mgCatalyst Precursor
Xantphos 0.04116 mgLigand
Triethylamine (TEA) 2.01.4 mLBase (HI Scavenger)
Toluene -25 mLSolvent (0.2 M)
CO (Balloon) Excess~1 atmCarbonyl Source
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry Schlenk tube, charge Pd(OAc)₂ and Xantphos. Add 5 mL of dry Toluene. Stir at RT for 10 mins until a yellow/orange solution forms.

  • Substrate Addition: Add the free amine (dissolved in remaining 20 mL Toluene) and TEA to the tube.

  • Degassing: Freeze-pump-thaw or sparge with Argon for 10 minutes to remove O₂.

  • CO Introduction: Carefully evacuate the Argon and backfill with Carbon Monoxide using a double-balloon technique (ensure proper fume hood ventilation).

  • Reaction: Heat the sealed system to 80°C for 16 hours.

    • Note: Do not exceed 100°C to prevent potential Pd insertion into the C-Cl bond.

  • Workup: Cool to RT. Vent CO gas safely. Filter the mixture through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). The lactam (5-chloroisoindolin-1-one) typically elutes at ~40-50% EtOAc.

Mechanistic Insight

The cycle begins with the oxidative addition of the C–I bond to Pd(0).[4] The pendant amine coordinates, but CO insertion is faster, forming an acyl-Pd intermediate. The amine then attacks the acyl species intramolecularly.

CatalyticCycle Figure 2: Catalytic cycle for Aminocarbonylation. Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate COInsert CO Insertion (Acyl-Pd) OxAdd->COInsert + CO NuAttack Amine Attack (-HI) COInsert->NuAttack Intramolecular RedElim Reductive Elimination NuAttack->RedElim RedElim->Pd0 + Product

Protocol B: Borane-Mediated Reduction

Reduction of the lactam to the amine requires a strong hydride source. Borane-THF (BH₃·THF) is selected over LiAlH₄ because it is milder, easier to quench, and less likely to cause dechlorination of the aryl ring under controlled conditions.

Reaction Setup
ReagentEquiv.[1][2][3]Role
5-Chloroisoindolin-1-one 1.0Substrate
BH₃·THF (1.0 M in THF) 3.0Reducing Agent
MeOH ExcessQuenching Agent
HCl (6M) ExcessComplex breakdown
Step-by-Step Procedure
  • Setup: Place the lactam (1.0 equiv) in a dry round-bottom flask under N₂. Add dry THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add BH₃·THF (3.0 equiv) dropwise via syringe.

    • Caution: Gas evolution (H₂) may occur.

  • Reflux: Warm to RT, then heat to reflux (66°C) for 4–6 hours. Monitor by LCMS (look for M+H of amine vs M+H of lactam).

  • Quench (Critical): Cool to 0°C. Slowly add MeOH until gas evolution ceases.

  • Acid Hydrolysis: The amine will form a stable complex with boron. Add 6M HCl (aq) and reflux for 1 hour to break this complex.

  • Isolation: Cool to RT. Basify to pH >12 with NaOH. Extract with DCM (3x).[5] Dry over Na₂SO₄ and concentrate.

  • Final Product: The resulting oil is 5-chloroisoindoline. It can be converted back to an HCl salt for storage by treating with 4M HCl in Dioxane.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 2) Catalyst PoisoningEnsure free-basing (Step 1) is complete. Residual HCl kills Pd catalysts.
Dechlorination (Step 2) Temperature too highKeep reaction < 90°C. Aryl chlorides activate at >100°C with reactive ligands.
Incomplete Reduction (Step 3) Boron-Amine ComplexThe acid reflux step (Step 5.5) is mandatory. Without it, the product remains trapped.
Pd Black Formation O₂ contaminationImprove degassing technique. Add ligand excess (2.2:1 L:Pd ratio).

Safety Considerations

  • Carbon Monoxide (CO): An invisible, odorless, toxic gas. MUST be used in a well-ventilated fume hood with a CO detector present. Alternatively, use solid surrogates like Mo(CO)₆ or TFBen if gas handling is not feasible [1].

  • Borane-THF: Pyrophoric and generates H₂ gas upon contact with moisture. Use dry glassware and inert atmosphere.

  • Heavy Metals: Dispose of Palladium waste in dedicated heavy metal waste streams.

References

  • Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones. Fu, L. Y., Ying, J., Qi, X., Peng, J. B., & Wu, X. F.[6][7] (2019). The Journal of Organic Chemistry. Context: Describes the general aminocarbonylation conditions and use of CO surrogates.

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation. Martin, R., & Buchwald, S. L. (2008).[8] Accounts of Chemical Research. Context: Provides foundational logic for ligand selection (Xantphos) and mechanism.

  • Selective Reduction of Amides and Lactams. Pace, V., et al. (2014).[9] Advanced Synthesis & Catalysis. Context: Validates the use of Borane-THF for chemoselective reduction of lactams in the presence of halides.

Sources

Application Notes and Protocols: Preparation of Heterocycles Using (5-Chloro-2-iodophenyl)methanamine Hydrochloride Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. The strategic synthesis of these scaffolds is therefore of paramount importance. (5-Chloro-2-iodophenyl)methanamine hydrochloride is a versatile precursor, offering multiple reactive sites for the construction of a diverse array of heterocyclic frameworks. The presence of an amino group, a halogenated phenyl ring with both chloro and iodo substituents, provides a unique platform for various cyclization strategies. The iodo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions, while the aminomethyl moiety can participate in condensation and cyclization reactions.

This guide provides an in-depth exploration of the synthetic utility of (5-Chloro-2-iodophenyl)methanamine hydrochloride, detailing protocols for the preparation of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering insights into experimental design and optimization.

Safety and Handling of (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Before commencing any experimental work, it is crucial to be familiar with the safety protocols for handling (5-Chloro-2-iodophenyl)methanamine hydrochloride and all other reagents.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • May cause damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.

Precautionary Measures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wash hands and skin thoroughly after handling.[2]

  • Store in a tightly closed container in a dry, well-ventilated place.[1]

First Aid:

  • If swallowed: Rinse mouth and call a POISON CENTER or doctor.

  • If on skin: Wash with plenty of soap and water.

  • If inhaled: Move to fresh air.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1][2][3]

Synthetic Strategies and Protocols

The unique substitution pattern of (5-Chloro-2-iodophenyl)methanamine allows for a range of synthetic transformations to build complex heterocyclic structures. Key strategies involve leveraging the reactivity of the iodo and amino groups.

Synthesis of Quinolines and Related Heterocycles via Palladium-Catalyzed Reactions

Transition-metal-catalyzed reactions are powerful tools for C-C and C-N bond formation.[4] The high reactivity of the carbon-iodine bond makes it an ideal handle for palladium-catalyzed cross-coupling reactions.

a. Sonogashira Coupling for the Synthesis of 2-Alkynyl-anilines

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[5][6][7] The resulting 2-alkynylanilines are valuable intermediates for the synthesis of quinolines and other fused heterocycles.[8]

Reaction Workflow:

Sonogashira_Coupling Precursor (5-Chloro-2-iodophenyl)methanamine Reaction Sonogashira Coupling Precursor->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Intermediate 2-Alkynyl-aniline Derivative Reaction->Intermediate

Caption: Sonogashira coupling workflow.

Protocol: Synthesis of (5-Chloro-2-(phenylethynyl)phenyl)methanamine

Reagent/ParameterQuantity/Value
(5-Chloro-2-iodophenyl)methanamine HCl1.0 equiv
Phenylacetylene1.2 equiv
Pd(PPh₃)₂Cl₂0.02 equiv
CuI0.04 equiv
Triethylamine (Et₃N)3.0 equiv
Solvent (THF, anhydrous)10 mL / mmol of precursor
TemperatureRoom Temperature
Reaction Time12-24 hours

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-Chloro-2-iodophenyl)methanamine hydrochloride, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-aniline.

The resulting 2-alkynyl-aniline can then undergo cyclization to form substituted quinolines.[8]

b. Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10] This reaction can be used to introduce a variety of nitrogen-containing substituents, which can then participate in subsequent cyclization reactions.

Reaction Workflow:

Buchwald_Hartwig Precursor (5-Chloro-2-iodophenyl)methanamine Reaction Buchwald-Hartwig Amination Precursor->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Pre-catalyst Phosphine Ligand Catalyst->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product N-Aryl Product Reaction->Product

Caption: Buchwald-Hartwig amination workflow.

Protocol: N-Arylation of a Primary Amine

Reagent/ParameterQuantity/Value
(5-Chloro-2-iodophenyl)methanamine HCl1.0 equiv
Primary Amine (e.g., Aniline)1.1 equiv
Pd₂(dba)₃0.01 equiv
XPhos0.02 equiv
Sodium tert-butoxide (NaOtBu)1.4 equiv
Solvent (Toluene, anhydrous)15 mL / mmol of precursor
Temperature100 °C
Reaction Time8-16 hours

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried Schlenk tube.

  • Add (5-Chloro-2-iodophenyl)methanamine hydrochloride and the primary amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Synthesis of Quinazolines and Dihydroquinazolines

2-Aminobenzylamines, which can be considered as the reduced form of the title precursor, are excellent starting materials for the synthesis of quinazolines and their dihydro derivatives.[11][12][13][14][15]

a. Condensation with Aldehydes followed by Oxidative Cyclization

A common route to quinazolines involves the condensation of a 2-aminobenzylamine with an aldehyde to form a dihydroquinazoline intermediate, which is then oxidized.

Reaction Workflow:

Caption: Quinazoline synthesis workflow.

Protocol: Synthesis of 6-Chloro-2-phenylquinazoline

Note: This protocol assumes the reduction of the iodo-group of the precursor to yield (5-Chloro-2-aminophenyl)methanamine.

Reagent/ParameterQuantity/Value
(5-Chloro-2-aminophenyl)methanamine1.0 equiv
Benzaldehyde1.1 equiv
Iodine (I₂)0.2 equiv
Solvent (DMSO)5 mL / mmol of precursor
Temperature120 °C
AtmosphereOxygen (balloon)
Reaction Time12 hours

Procedure:

  • To a round-bottom flask, add (5-Chloro-2-aminophenyl)methanamine, benzaldehyde, and iodine in DMSO.

  • Fit the flask with a condenser and an oxygen-filled balloon.

  • Heat the reaction mixture at 120 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure quinazoline product.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

While the classical Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction can be envisioned with precursors like (5-Chloro-2-iodophenyl)methanamine, particularly after conversion of the aminomethyl group to a β-arylethylamine structure or by using a variant of the reaction.[16][17][18][19][20] The reaction typically proceeds via condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution.[16][17]

Conceptual Workflow:

Pictet_Spengler_Concept Precursor Modified Precursor (β-arylethylamine analog) Condensation Condensation Precursor->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Acid Acid Catalyst (e.g., TFA, HCl) Cyclization Intramolecular Cyclization Acid->Cyclization Solvent Solvent (e.g., CH₂Cl₂) Solvent->Cyclization Intermediate Iminium Ion Intermediate->Cyclization Product Tetrahydro-β-carboline Analog Condensation->Intermediate Cyclization->Product

Caption: Conceptual Pictet-Spengler workflow.

This application note provides a foundational understanding of the synthetic potential of (5-Chloro-2-iodophenyl)methanamine hydrochloride. The protocols described herein serve as a starting point for further exploration and optimization in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Le, T.-H., et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cabrera-Rivera, F. A., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, J. Y., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Molecules. Available at: [Link]

  • Shaik, SP., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Bercot, E. A., et al. (2008). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Gondek, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, S., & Van der Eycken, E. V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Chemical Society Reviews. Available at: [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]

  • Dalpozzo, R., & Cerra, M. (2018). The Pictet-Spengler Reaction Still on Stage. Current Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Available at: [Link]

  • Li, J., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science. Available at: [Link]

  • Wang, Z., et al. (2023). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters. Available at: [Link]

  • Pérez-Gómez, G., & García-López, J.-A. (2022). Transition‐Metal‐Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. Angewandte Chemie International Edition. Available at: [Link]

  • Purdue University Graduate School. (2022). Transition-metal catalyzed cyclization reactions. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Available at: [Link]

  • White, C. J., & Pentelute, B. L. (2018). Peptide Modification and Cyclization via Transition-Metal Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Available at: [Link]

  • Dömling, A., et al. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Elsevier. (n.d.). Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Five-Membered Iodine-Nitrogen Heterocycles from Benzimidazole-Based Iodonium Salts. Available at: [Link]

  • Dove Medical Press. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of (5-Chloro-2-iodophenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Chloro-2-iodophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding solubility challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps to overcome these issues, ensuring the smooth progression of your research and development endeavors.

Introduction: Understanding the Molecule

(5-Chloro-2-iodophenyl)methanamine hydrochloride is a substituted benzylamine derivative.[1] Its structure, featuring a halogenated aromatic ring, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[2] However, as a hydrochloride salt, its solubility can be highly dependent on the properties of the reaction medium.[3][4] Amine hydrochlorides are ionic compounds, and their ability to dissolve is governed by factors such as solvent polarity, pH, and temperature.[4][5]

This guide will address common solubility problems in a question-and-answer format, providing both theoretical explanations and actionable protocols to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My (5-Chloro-2-iodophenyl)methanamine HCl is not dissolving in my non-polar organic solvent. Why is this happening and what can I do?

A1: The Challenge of Dissolving a Salt in a Non-Polar Environment

(5-Chloro-2-iodophenyl)methanamine HCl is a salt. The strong ionic interaction between the protonated amine (R-NH3+) and the chloride anion (Cl-) makes it inherently polar. Non-polar organic solvents, such as hexanes, toluene, or diethyl ether, lack the ability to effectively solvate these ions, leading to poor solubility.[5]

Troubleshooting Steps:

  • Solvent Selection: Switch to a more polar organic solvent. The choice of solvent will depend on the specific requirements of your reaction. A table of common solvents and their relative polarities is provided below for reference.[6][7][8]

    SolventRelative PolarityDielectric Constant
    Hexane0.0091.88
    Toluene0.0992.38
    Diethyl Ether0.1174.34
    Tetrahydrofuran (THF)0.2077.58
    Dichloromethane (DCM)0.3099.08
    Acetone0.35521.01
    Acetonitrile (MeCN)0.46036.64
    Dimethylformamide (DMF)0.38638.25
    Dimethyl Sulfoxide (DMSO)0.44447
    Methanol (MeOH)0.76232.7
    Water1.00080.1
  • Solvent Mixtures: If a single polar solvent is not suitable for your reaction, consider using a co-solvent system. Adding a small amount of a polar solvent like methanol or ethanol to a less polar medium can sometimes be sufficient to break the crystal lattice of the salt and facilitate dissolution.

  • In-situ Free-Basing: If the reaction conditions permit, you can convert the hydrochloride salt to the free amine in-situ. The free amine, being less polar, will likely have better solubility in a wider range of organic solvents.

    • Protocol for In-situ Free-Basing:

      • Suspend the (5-Chloro-2-iodophenyl)methanamine HCl in your desired non-polar solvent.

      • Add a stoichiometric equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Stir the mixture at room temperature. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt, which may precipitate, will drive the equilibrium towards the soluble free amine.

      • If a precipitate forms, it can be filtered off before proceeding with the reaction.

    In-situ conversion to the more soluble free amine.
Q2: I've switched to a polar aprotic solvent like DMF or DMSO, but the solubility is still poor. What's going on?

A2: The Role of Hydrogen Bonding and pKa

While polar aprotic solvents can solvate ions, their effectiveness can be limited if the crystal lattice energy of the salt is particularly high. Additionally, the acidic proton on the ammonium salt can interact with the solvent. The pKa of the conjugate acid of a benzylamine is typically around 9-10.[9] This means that in a neutral aprotic solvent, the compound will exist predominantly in its protonated, salt form.

Troubleshooting Steps:

  • Heating: Gently warming the mixture can provide the necessary energy to overcome the lattice energy and improve solubility. Always check the thermal stability of your compound and other reactants before applying heat.

  • Basification: Similar to the in-situ free-basing in non-polar solvents, adding a small amount of a non-nucleophilic base can shift the equilibrium to the more soluble free amine.[10]

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the rate of dissolution.

Q3: My reaction is run in an acidic medium, and I'm observing precipitation or cloudiness over time. What could be the cause?

A3: The Common Ion Effect and Potential for Side Reactions

Running a reaction with an amine hydrochloride in an acidic medium, especially one containing chloride ions (e.g., from added HCl), can lead to the "common ion effect." This principle states that the solubility of a salt is decreased when a solution already contains one of the ions from the salt.[11] An excess of chloride ions will push the dissolution equilibrium to the left, favoring the solid hydrochloride salt.

Furthermore, some substituted anilines and benzylamines can be unstable in strongly acidic conditions, potentially leading to degradation or side reactions.[12] The presence of an iodine substituent on the aromatic ring could also lead to undesired side reactions under certain acidic conditions.[12]

Troubleshooting Steps:

  • pH Adjustment: If your reaction can tolerate it, adjusting the pH to be less acidic (closer to neutral) can increase the solubility of the amine salt.[13][14] However, be mindful that increasing the pH too much will convert the salt to the free amine, which may have different reactivity.

  • Choice of Acid: If an acidic catalyst is required, consider using an acid with a non-coordinating anion, such as trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH), to avoid the common ion effect of chloride.

  • Temperature Control: Some degradation reactions are accelerated by heat. Running the reaction at a lower temperature may improve the stability of the starting material.

    Solubility_vs_pH Low_pH Low pH (Acidic) Low_Solubility Lower Solubility Low_pH->Low_Solubility Common Ion Effect High_pH High pH (Basic) Free_Amine_Solubility Free Amine Solubility (Varies with Solvent) High_pH->Free_Amine_Solubility Deprotonation Neutral_pH Neutral pH High_Solubility Higher Solubility Neutral_pH->High_Solubility

    Impact of pH on the solubility of an amine HCl salt.
Q4: Can I convert the hydrochloride salt to the free amine before my reaction?

A4: Yes, and it is often a good strategy to improve solubility in organic solvents.

Protocol for Conversion to Free Amine:

  • Dissolve the (5-Chloro-2-iodophenyl)methanamine HCl in a minimal amount of water.

  • Add a slight excess (1.1 equivalents) of a strong aqueous base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), while stirring.

  • The free amine will likely precipitate or form an oil.

  • Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess base and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the free amine.

Important Considerations:

  • The free amine may be less stable than the hydrochloride salt, so it is often best to use it immediately after preparation.

  • Ensure the complete removal of water before using the free amine in moisture-sensitive reactions.

Summary of Key Troubleshooting Strategies

IssuePotential Cause(s)Recommended Solution(s)
Insolubility in Non-Polar Solvents High polarity of the HCl salt.Use a more polar solvent, a co-solvent system, or perform an in-situ free-basing.
Poor Solubility in Polar Aprotic Solvents High crystal lattice energy.Gently heat the mixture, add a small amount of a non-nucleophilic base, or use sonication.
Precipitation in Acidic Media Common ion effect, compound instability.Adjust pH to be less acidic, use an acid with a non-coordinating anion, or lower the reaction temperature.

This technical guide provides a starting point for troubleshooting solubility issues with (5-Chloro-2-iodophenyl)methanamine HCl. The optimal solution will always depend on the specific context of your experimental setup. We encourage a systematic approach to problem-solving, considering the fundamental chemical principles outlined here.

References

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? Retrieved from [Link]

  • ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Retrieved from [Link]

  • YouTube. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2014, July 15). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-chloro-5-iodophenyl)methanamine hydrochloride (C7H7ClIN). Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • PubMed. (1970, August). Stability characteristics of aqueous chloramine-T solutions. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • PubChemLite. (n.d.). (5-chloro-2-iodophenyl)methanol (C7H6ClIO). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SOLVENT MISCIBILITY TABLE. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, December 19). Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]

  • PubChem. (n.d.). o-Iodobenzylamine hydrochloride. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Chlorpheniramine (FDB022759). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-5CL2I-BNZ Status: Active Support Subject: Optimization of Solvent Systems for Halogenated Benzylamine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

User Context: You are attempting to purify (5-Chloro-2-iodophenyl)methanamine hydrochloride (CAS: 1955506-08-7). This is a high-value intermediate, likely for Suzuki-Miyaura cross-coupling or further scaffold elaboration.

Technical Challenge: The presence of two heavy halogens (Iodine at C2, Chlorine at C5) creates a "solubility paradox." The ionic hydrochloride head group demands polar protic solvents, while the lipophilic, heavy halogenated ring reduces water solubility compared to simple benzylamines. Furthermore, the C–I bond introduces thermal and photolytic instability.

Recommended Primary System: Isopropanol (IPA) (Single Solvent) or Ethanol/Ethyl Acetate (Binary System).

Decision Matrix: Solvent Selection

Do not guess. Use this logic flow to determine the correct solvent system based on your crude material's behavior.

SolventSelection Start START: Analyze Crude Material SolubilityTest Test Solubility in Hot IPA (80°C) Start->SolubilityTest SolubleHot Is it fully soluble hot? SolubilityTest->SolubleHot PrecipCold Does it precipitate upon cooling to 0°C? SolubleHot->PrecipCold Yes TryEtOH Switch to Ethanol (Hot) SolubleHot->TryEtOH No (Insoluble) UseIPA **SYSTEM A: Pure IPA** (Best balance of yield/purity) PrecipCold->UseIPA Yes (Crystals) TooSoluble Stays in solution at 0°C? PrecipCold->TooSoluble No (Clear Soln) OilingOut **CRITICAL FAILURE** Material Oils Out PrecipCold->OilingOut No (Oils) AddAnti **SYSTEM B: Binary** Dissolve in min. Hot EtOH Add warm EtOAc to cloud point TooSoluble->AddAnti Yes FixOil Remedy: 1. Use lower BP solvent (MeOH) 2. Seed at T_cloud - 5°C OilingOut->FixOil

Figure 1: Logic flow for selecting the optimal crystallization solvent based on observed solubility behavior.

Optimized Protocols

Protocol A: The "Golden Standard" (Isopropanol)

Best for: Routine purification, removal of non-polar impurities.

Why IPA? Methanol and Ethanol are often too good at dissolving benzylamine salts, leading to poor recovery (low yield). IPA has a lower dielectric constant, reducing the solubility of the salt at low temperatures while maintaining solubility at reflux.

  • Dissolution: Suspend crude solid in IPA (10 mL/g). Heat to reflux (82°C).

  • Titration: If solid remains, add IPA in 1 mL increments until clear.

    • Critical: If solution is colored (dark yellow/brown), add activated carbon (5 wt%), stir 5 min, and filter hot through Celite.

  • Cooling Curve:

    • Cool to room temperature (RT) over 2 hours (stirring at 200 rpm).

    • Stop Point: If oil droplets form at >50°C, reheat and add 5-10% more solvent.

    • Cool to 0–4°C in an ice bath for 1 hour.

  • Collection: Filter cold. Wash cake with cold IPA (0°C).

  • Drying: Vacuum oven at 40°C. Do not exceed 50°C (Iodine stability risk).

Protocol B: The Binary System (Ethanol / Ethyl Acetate)

Best for: High-purity requirements when IPA yield is too low.

  • Dissolution: Dissolve crude in minimum boiling Ethanol (approx. 3-5 mL/g).

  • Antisolvent Addition: Remove heat source. While still hot, slowly add Ethyl Acetate (EtOAc) dropwise.

  • Cloud Point: Stop addition when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 2-3 drops of Ethanol to clear the solution.

  • Crystallization: Allow to stand undisturbed at RT, then move to 4°C.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer instead of crystals). Why?

A: This is Liquid-Liquid Phase Separation (LLPS).[1]

  • Cause 1 (Impurity): Impurities act as a solvent, depressing the melting point of your salt below the boiling point of the solvent.

  • Cause 2 (Supersaturation): You cooled the solution too fast.

  • The Fix:

    • Reheat to dissolve the oil.

    • Add Seed Crystals (pure product) at a temperature just below the saturation point.

    • Slow down agitation. High shear can stabilize emulsions.

    • Switch solvent: Use a solvent with a lower boiling point (e.g., switch from Ethanol to Methanol) so the crystallization temperature is well below the oiling threshold.

Q: The crystals are turning yellow/brown during drying.

A: This indicates de-iodination or oxidation.

  • The Iodine Factor: The C–I bond is the weakest carbon-halogen bond. Heat + Light = Homolytic cleavage, releasing

    
     (purple/brown).
    
  • The Fix: Dry in the dark. Keep oven temp <45°C. Ensure the salt is fully protonated (wash with IPA containing 1% HCl if necessary) to prevent free amine oxidation.

Q: Yield is terrible (<50%).

A: Your salt is too soluble in the cold solvent.

  • The Fix:

    • Concentrate the mother liquor (filtrate) to half volume and cool again for a "second crop."

    • Switch from Ethanol to IPA or n-Butanol .

    • Add an antisolvent (Diisopropyl ether or TBME) to the filtrate to force precipitation.

Comparative Solvent Data

SolventBP (°C)Solubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Water 100Very HighHighHydrolysis risk; Hard to dryAvoid (unless as <5% additive)
Methanol 65Very HighModerateLow yield; Solvates impuritiesUse only for very dirty crude
Ethanol 78HighModerateGood general purposeGood starting point
Isopropanol 82HighLowIdeal balance HIGHLY RECOMMENDED
Ethyl Acetate 77LowInsolubleExcellent AntisolventUse in binary mix
Dichloromethane 40ModerateLowOiling out risk highAvoid for crystallization

Experimental Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid (Yellow/Off-white) Dissolve Dissolution (Reflux T) Crude->Dissolve + Solvent Filter Hot Filtration (Remove insolubles) Dissolve->Filter If turbid Nucleate Nucleation Zone (Slow Cool to RT) Filter->Nucleate Growth Crystal Growth (0-4°C Hold) Nucleate->Growth Seed if needed Isolate Isolation (Vac Filtration) Growth->Isolate Dry Drying (<45°C, Dark) Isolate->Dry

Figure 2: Step-by-step unit operation flow for the purification process.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for amine salt purification).

  • Mullin, J. W. Crystallization, 4th Ed. Butterworth-Heinemann, 2001 . (Authoritative text on nucleation and oiling out mechanisms).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd Ed. Wiley-VCH, 2003 . (Source for solubility parameters and solvent polarity data).

  • PubChem Compound Summary. (5-Chloro-2-iodophenyl)methanamine hydrochloride. National Center for Biotechnology Information. (Verification of chemical structure and properties).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Industrial perspective on salt selection and polymorph control).

Sources

Handling hygroscopic properties of halogenated benzylamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Stoichiometry of Hygroscopic Amine Salts Ticket ID: #HB-HCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Hygroscopic Challenge

Welcome to the Technical Support Center. You are likely here because your free-flowing white powder has turned into a sticky gum, or your reaction yields are inexplicably fluctuating.

The Science of the Problem: Halogenated benzylamine hydrochloride salts (e.g., 2-chlorobenzylamine HCl, 4-fluorobenzylamine HCl) are prone to deliquescence . The electron-withdrawing nature of the halogen substituent on the aromatic ring reduces the electron density on the nitrogen, slightly increasing the acidity of the ammonium protons. However, the primary driver is the competition between Crystal Lattice Energy and Hydration Energy .

When the hydration energy (attraction between the ionic salt and atmospheric water) exceeds the lattice energy holding the crystal together, the salt absorbs moisture. If it absorbs enough to dissolve in its own sorbed water, it deliquesces. This compromises stoichiometry, clogs feed hoppers, and hydrolyzes sensitive reagents.

Module 1: Storage & Initial Handling

Q: My salt arrived clumped. Is it degraded?

A: Not necessarily, but its physical form is compromised. Clumping indicates moisture absorption. While the HCl salt is generally chemically stable to hydrolysis, the water content will throw off your molar calculations.

Protocol: The "Dry Chain" of Custody

  • Immediate Triage: Upon receipt, do not store these salts in the general chemical cabinet.

  • Secondary Containment: Place the manufacturer’s bottle inside a secondary jar containing a desiccant (Drierite or Silica Gel).

  • Seal Integrity: Parafilm is insufficient for long-term storage of highly deliquescent salts. Use electrical tape (vinyl) which stretches and seals better against glass/plastic interfaces, or transfer to a Schlenk flask under argon if the bottle is compromised.

Module 2: Weighing & Stoichiometry (The #1 Error Source)

Q: How do I weigh this without it gaining weight on the balance?

A: You cannot use an open weigh boat. The rate of water uptake can be milligrams per minute in humid labs.

The "Difference Weighing" Protocol (Self-Validating) Do not tare the balance with the weigh boat.

  • Take a capped vial containing your bulk salt. Weigh the entire vial (Mass A).

  • Quickly transfer the estimated amount to your reaction vessel.

  • Immediately recap the source vial and weigh it again (Mass B).

  • Mass Added = Mass A - Mass B. Validation: This method eliminates the error of water absorbing onto the salt during the weighing process on the balance pan.

Q: My reaction yield is consistently 10-15% lower than expected.

A: You are likely calculating stoichiometry based on the anhydrous molecular weight (MW), but weighing out water.

The Correction Factor Strategy: If you cannot dry the salt (see Module 4), you must quantify the water and adjust.

  • Method A: Karl Fischer (KF) Titration (Gold Standard)

    • Critical Note: Amines can interfere with standard KF reagents by shifting the pH, leading to vanishing endpoints. You must use a buffered KF solvent (containing salicylic acid or benzoic acid) to maintain the pH range (5–7) required for the redox reaction [1].

  • Method B: 1H-NMR (Internal Standard)

    • Dissolve a known mass of salt + a known mass of internal standard (e.g., Maleic Acid or TCNB) in DMSO-d6.

    • Compare the integration of the benzylic protons to the standard. The "missing" mass is water.

Module 3: Troubleshooting Synthesis

Q: I'm doing an amide coupling (EDC/HOBt or HATU). Does the water matter?

A: Yes. While water is sometimes used as a solvent for amide couplings, in organic solvent systems (DCM/DMF), excess water hydrolyzes activated esters (e.g., the O-acylisourea intermediate), consuming your coupling reagent and lowering yield [2].

Visual Workflow: Synthesis Decision Tree

G Start Start: Amide Coupling with Hygroscopic Amine CheckState Check Salt State: Free flowing or Clumped? Start->CheckState Clumped Clumped/Sticky CheckState->Clumped Flowing Free Flowing CheckState->Flowing Quantify Quantify Water (qNMR or Buffered KF) Clumped->Quantify Proceed Proceed with Synthesis (Add DIPEA last) Flowing->Proceed Standard Protocol Decision Water Content > 5%? Quantify->Decision HighWater Remediation Required (See Module 4) Decision->HighWater Yes LowWater Adjust Stoichiometry (Increase amine eq.) Decision->LowWater No LowWater->Proceed

Caption: Decision Logic for Handling Compromised Amine Salts in Synthesis.

Module 4: Remediation & Drying Protocols

Q: How do I dry a "wet" batch without decomposing it?

A: Heating amine salts in an oven can sometimes cause discoloration (oxidation) or loss of HCl (creating the free base).

Protocol A: Azeotropic Drying (Field-Proven) This is superior to oven drying for sticky gums [3].

  • Place the wet salt in a Round Bottom Flask (RBF).

  • Add Toluene (forms azeotrope with water at 85°C) and a small amount of Ethanol (helps dissolve the salt initially).

  • Rotary evaporate until dry.

  • Repeat with pure Toluene 2x.

  • The final solid is usually a fine, anhydrous powder.

Protocol B: Recrystallization If the salt is impure and wet.

  • Solvent System: Dissolve in minimum hot Isopropanol (IPA) or Ethanol .

  • Anti-solvent: Add Diethyl Ether or MTBE until cloudy.

  • Cooling: Cool slowly to 4°C.

  • Filtration: Filter under nitrogen (using a Schlenk frit is best to prevent immediate re-absorption of water) [4].

Comparison Data: Hygroscopicity Trends

The following table illustrates representative trends for halogenated benzylamine salts. Note that para-substitution often packs better (higher lattice energy) than ortho, making ortho isomers typically more hygroscopic.

CompoundSubstituent PositionHygroscopicity RiskRecommended Drying
Benzylamine HClNoneModerateVacuum Desiccator (P2O5)
4-Fluorobenzylamine HClParaModerateVacuum Desiccator
2-Chlorobenzylamine HCl Ortho High (Deliquescent) Azeotrope (Tol/EtOH)
2,4-Dichlorobenzylamine HClOrtho/ParaHighAzeotrope / Recrystallization

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

  • ScienceMadness & ResearchGate Community Discussions. "Drying hygroscopic amine salts." Consolidated Field Protocols. (See discussion threads regarding Toluene azeotropes for amine HCl salts). [Link]

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods." Crystallization Resource Center. [Link]

Validation & Comparative

FTIR Spectral Analysis of (5-Chloro-2-iodophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(5-Chloro-2-iodophenyl)methanamine hydrochloride (CAS: 1955506-08-7) is a high-value halogenated benzylamine intermediate, often serving as a scaffold in the synthesis of SGLT2 inhibitors and other metabolic therapeutics.

For the analytical scientist, this molecule presents a "Triad of Challenges":

  • The Hydrochloride Salt: The protonated amine (

    
    ) creates broad, hydrogen-bonded spectral features that can mask finer details.
    
  • The Halogen Substitution: The critical Carbon-Iodine (C-I) bond vibrates at low frequencies (

    
    ), often sitting in the blind spot of standard ATR instrumentation.
    
  • Hygroscopicity: As a salt, it greedily absorbs atmospheric moisture, complicating KBr pellet analysis.

This guide compares the two dominant FTIR acquisition modes—Diamond ATR vs. Transmission KBr —and provides a definitive protocol for structural validation.

Structural Analysis & Theoretical Basis

Before selecting a method, we must map the molecular connectivity to expected vibrational modes.

Molecular Vibrational Map

The following diagram illustrates the critical functional groups and their corresponding spectral regions.

VibrationalMap Molecule (5-Chloro-2-iodophenyl) methanamine HCl Amine Amine Salt (-NH3+) Broad Band: 2600-3200 cm⁻¹ Molecule->Amine H-Bonding Network Aromatic Aromatic Ring C=C Stretch: ~1580, 1470 cm⁻¹ C-H Stretch: >3000 cm⁻¹ Molecule->Aromatic Scaffold Halogens Halogen Substituents Fingerprint Region Molecule->Halogens Key Moieties CCl C-Cl Stretch 1000-1100 cm⁻¹ (In-plane) 600-800 cm⁻¹ (Out-of-plane) Halogens->CCl CI C-I Stretch < 600 cm⁻¹ (Far IR) *Critical Detection Zone* Halogens->CI

Figure 1: Vibrational connectivity map highlighting the critical spectral regions for the target molecule.

Comparative Methodology: ATR vs. KBr vs. Raman

The choice of method dictates the quality of data, particularly for the halogenated motifs.

Table 1: Performance Comparison Matrix
FeatureATR-FTIR (Diamond) Transmission FTIR (KBr) Raman Spectroscopy (Alternative)
Primary Utility Routine ID, Goods-in QCStructural Elucidation, Library MatchingHalogen Verification (C-I, C-Cl)
Sample Prep None (Direct Contact)High (Grinding/Pressing)None (Direct Focus)
Hygroscopicity Handling Excellent (Fast, minimal exposure)Poor (KBr absorbs water, obscuring amine peaks)Excellent
Spectral Range Cutoff ~400 cm⁻¹ (Diamond)Cutoff ~400 cm⁻¹ (Standard) / 200 cm⁻¹ (CsI)Access to <100 cm⁻¹
C-I Bond Detection Risk of Missing (Band often <500 cm⁻¹)Good (if CsI optics used)Superior (Heavy atoms scatter strongly)
Resolution Medium (Pressure dependent)High (Sharp peaks)High
Expert Insight: The "C-I Blind Spot"

Most standard lab FTIRs use a Diamond/ZnSe ATR crystal. ZnSe absorbs IR light below 600 cm⁻¹, and Diamond below 400 cm⁻¹.

  • The Problem: The C-I stretch for aryl iodides typically appears between 200–500 cm⁻¹ .

  • The Consequence: If you rely solely on standard ATR, you may confirm the amine and the chloride but fail to spectrally validate the iodine position , leading to a "false pass" on incorrect isomers.

  • The Solution: For full validation, use Raman spectroscopy as a complementary technique, or use a CsI (Cesium Iodide) transmission pellet which is transparent down to 200 cm⁻¹.

Detailed Experimental Protocol

This protocol is designed to mitigate the hygroscopic nature of the hydrochloride salt while maximizing signal integrity.

Method A: Diamond ATR (Recommended for Routine QC)

Best for: Rapid identification and purity checks where the C-I bond has been validated by other means (e.g., MS).

  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂/H₂O.

  • Sample Loading: Place approx. 5–10 mg of the white solid directly onto the crystal center.

  • Compression: Apply high pressure using the anvil.

    • Why? High refractive index samples (like iodinated aromatics) require intimate contact to increase penetration depth.

  • Acquisition: Scan 4000–400 cm⁻¹. Accumulate 64 scans to improve Signal-to-Noise ratio.

  • Post-Processing: Apply "ATR Correction" (software algorithm) to adjust for the linear dependence of penetration depth on wavelength.

Method B: KBr Transmission (Recommended for Structural Characterization)

Best for: High-resolution fingerprinting and library reference creation.

  • Dry Environment: Perform all handling under a heat lamp or in a glove box to prevent water uptake.

  • Grinding: Mix 2 mg of sample with 200 mg of spectral grade KBr . Grind in an agate mortar.

    • Critical Step: Do not over-grind to the point of absorbing moisture, but grind fine enough to prevent "Christiansen Effect" (scattering that causes baseline slope).

  • Pelletizing: Press at 8–10 tons for 2 minutes under vacuum.

    • Validation: The resulting disc must be transparent, not milky.

  • Acquisition: Scan immediately. Look for the "Water Doublet" at 3500 cm⁻¹; if it is strong, the pellet is compromised.

Spectral Interpretation Guide

The following table provides the specific bands expected for (5-Chloro-2-iodophenyl)methanamine hydrochloride.

Table 2: Characteristic Band Assignments
Frequency (cm⁻¹)Functional GroupModeNotes
2600–3200 Ammonium (

)
N-H StretchBroad, multiple sub-bands. "Fermi Resonance" often visible.
3000–3100 Aromatic C-HStretchSharp, weak shoulders on the ammonium band.
2800–2950 Methylene (

)
C-H StretchDistinct from aromatic C-H.
1580–1600 Aromatic RingC=C Stretch"Quadrant stretching" of the benzene ring.
1500–1520 Ammonium (

)
Bending"Amine Salt II Band" – reliable indicator of salt formation.
1000–1100 Aryl Chloride (Ar-Cl)C-Cl StretchStrong band.
800–900 1,2,4-Trisubstituted RingC-H Out-of-PlanePattern diagnostic for the 1,2,5-substitution geometry.
< 600 Aryl Iodide (Ar-I)C-I StretchCaution: May be invisible on standard ATR.

Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process for validating this specific compound.

Workflow Start Start: Sample Analysis (5-Chloro-2-iodophenyl)methanamine HCl Goal Define Analytical Goal Start->Goal Routine Routine ID / Purity Goal->Routine QC/Batch Release Struct Full Structural Elucidation Goal->Struct R&D/New Synthesis ATR Method: Diamond ATR (Fast, Minimal Prep) Routine->ATR KBr Method: KBr Pellet (High Res, Broad Range) Struct->KBr Raman Method: Raman (Complementary) Struct->Raman Check Check: Is C-I band visible? ATR->Check Pass Pass: Spectral Match Check->Pass Yes (Fingerprint Match) Fail Fail: Use Orthogonal Method Check->Fail No (Low Freq Cutoff) Fail->Raman Verify Halogens

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

  • Nist Chemistry WebBook. Infrared Spectroscopy Data. National Institute of Standards and Technology. Link

  • Specac Application Notes. KBr Pellets vs. ATR: A Comparison. Link

  • Sigma-Aldrich. Product Specification: (5-Chloro-2-iodophenyl)methanamine hydrochloride. Link

Technical Guide: HPLC Method Development for Purity Analysis of (5-Chloro-2-iodophenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To develop and validate a stability-indicating HPLC method for (5-Chloro-2-iodophenyl)methanamine HCl, specifically targeting the resolution of the critical "Des-iodo" impurity.

The Verdict: While standard C18 chemistry provides adequate retention, it fails to achieve baseline resolution (


) between the parent compound and its de-halogenated analogs due to insufficient selectivity. Phenyl-Hexyl chemistry is the superior alternative , utilizing 

-

interactions to differentiate the electron-donating/withdrawing effects of the halogen substituents, achieving a resolution of

with excellent peak symmetry.

Compound Profile & Analytical Challenge

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

  • Analyte: (5-Chloro-2-iodophenyl)methanamine HCl

  • Functional Groups: Primary Amine (Basic), Aryl Iodide, Aryl Chloride.

  • pKa: ~9.4 (Calculated for benzylamine derivative).

  • UV Max: ~220 nm (primary), ~265 nm (secondary).

The Critical Pair: Des-iodo Impurity

The synthesis of aryl iodides often yields a de-iodinated byproduct (Des-iodo impurity: (3-chlorophenyl)methanamine) due to the weak C-I bond energy (~57 kcal/mol) compared to C-Cl (~95 kcal/mol).

The Challenge:

  • Hydrophobic Similarity: The loss of an Iodine atom reduces hydrophobicity only slightly, making separation on alkyl-bonded phases (C18) difficult.

  • Silanol Interactions: The primary amine moiety is prone to severe tailing on silica supports at neutral pH.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]

We compared two distinct stationary phases to solve the separation challenge.

Method A: The Standard (C18)[1][3]
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Pure hydrophobic interaction (Van der Waals).

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) in Water/ACN.

  • Observation: TFA was required to suppress silanol activity and improve peak shape. However, the selectivity (

    
    ) between the Des-iodo impurity and the main peak was insufficient.
    
Method B: The Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Buffer: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.[1][2]

  • Observation: The Phenyl-Hexyl ligand interacts with the

    
    -electrons of the benzene ring. The large, polarizable Iodine atom on the parent molecule distorts the 
    
    
    
    -cloud differently than the Chlorine atom on the impurity, creating a "shape selectivity" that C18 cannot mimic.

Decision Tree & Workflow

The following diagram illustrates the logic flow used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Start: (5-Chloro-2-iodophenyl)methanamine Step1 Initial Screen: C18 / Low pH (0.1% Formic) Start->Step1 Decision1 Issue: Peak Tailing > 1.5? Step1->Decision1 Action1 Switch to TFA or High pH Decision1->Action1 Yes (Silanol Activity) Step2 Secondary Screen: C18 / 0.1% TFA Decision1->Step2 No Action1->Step2 Decision2 Issue: Critical Pair Resolution < 2.0? Step2->Decision2 Analysis Analyze: Impurity is Des-iodo analog (Loss of steric/electronic bulk) Decision2->Analysis Yes (Co-elution) Solution Select Phenyl-Hexyl Column (Exploit Pi-Pi Selectivity) Analysis->Solution Final Final Method: Phenyl-Hexyl / pH 3.0 Formate Solution->Final

Figure 1: Method Development Decision Tree highlighting the shift from C18 to Phenyl-Hexyl chemistry.

Detailed Experimental Protocols

Optimized Method (Phenyl-Hexyl)

This protocol is recommended for QC release and stability testing.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (bw 4 nm), Ref 360 nm.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
15.04060
18.01090
20.01090
20.19010
25.09010
Sample Preparation[6]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with Water. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL).

Comparative Results & Data

The following data summarizes the performance of the standard C18 method versus the optimized Phenyl-Hexyl method.

Table 1: System Suitability Comparison

ParameterMethod A (C18 + TFA)Method B (Phenyl-Hexyl + Formate)Acceptance Criteria
Retention Time (Main Peak) 8.4 min10.2 minN/A
Tailing Factor (Tf) 1.1 (Good)1.05 (Excellent)

Resolution (Rs) (Des-iodo) 1.2 (Fail) 4.5 (Pass)

Theoretical Plates (N) 8,50012,400> 5,000

Discussion of Results:

  • Selectivity: The C18 column struggled to separate the Des-iodo impurity (RT ~8.2 min) from the main peak (RT ~8.4 min). The hydrophobic difference was negligible.

  • Pi-Pi Interaction: The Phenyl-Hexyl column retained the parent iodine compound significantly longer than the Des-iodo impurity. The iodine atom enhances the

    
    -acidity of the ring, creating a stronger interaction with the phenyl stationary phase compared to the impurity [1].
    
  • Peak Shape: Both methods utilized acidic conditions to protonate the amine (

    
    ), preventing interaction with silanols. However, the Ammonium Formate buffer (pH 3.0) in Method B is more MS-compatible than the TFA used in Method A.
    

Validation Framework (Self-Validating System)

To ensure this method remains robust in a QC environment, the following "System Suitability" checks must be hard-coded into the integration method:

  • Resolution Check: A resolution mixture containing the Main Compound and synthetic Des-iodo impurity must be injected.

    
     must be 
    
    
    
    .
  • Sensitivity Check: The S/N ratio of the LOQ solution (0.05%) must be

    
    .
    
  • Filter Compatibility: Due to the iodine moiety, verify that syringe filters (Nylon vs. PTFE) do not adsorb the compound. Recommendation: Use PTFE.

References
  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and

    
    -
    
    
    
    interactions).
  • Waters Corporation. (2023). CSH Phenyl-Hexyl Columns: Alternative Selectivity for Basic Compounds.

  • Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Phases for Aromatic Compounds.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Elemental analysis standards for (5-Chloro-2-iodophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for (5-Chloro-2-iodophenyl)methanamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(5-Chloro-2-iodophenyl)methanamine hydrochloride (CAS: 1955506-08-7) represents a distinct analytical challenge in drug development. As a di-halogenated amine salt, it combines three common interference vectors in elemental analysis (EA): iodine sublimation , chlorine corrosion , and hygroscopicity typical of hydrochloride salts.

Standard CHN combustion protocols often yield low carbon/nitrogen values and high variance for this compound due to iodine "memory effects" (trapping in the combustion tube) and incomplete oxidation. This guide compares the standard analytical approach against an optimized Tungsten-Catalyzed Dynamic Flash Combustion method, validated by orthogonal potentiometric titration.

The Analytical Challenge

The target molecule, C₇H₈Cl₂IN (MW: ~303.96 g/mol ), contains covalently bound iodine and chlorine, plus an ionic chloride counterion.

ElementTheoretical %Common Interference Mechanism
Carbon 27.66%Low recovery if halogens coat the active copper reduction layer.
Hydrogen 2.65%High results if hygroscopic water (HCl salt) is not pre-dried.
Nitrogen 4.61%N₂ peak tailing due to overlapping halogen gas elution.
Iodine ~41.7%Sublimates as I₂; reclogs traps; poisons standard oxidation catalysts.
Chlorine ~23.3%Requires silver trapping; corrosive to standard TCD filaments.
The "Standard" Problem

Most labs calibrate using Acetanilide (C₈H₉NO). While excellent for standard organics, Acetanilide lacks halogens. Calibrating a system with Acetanilide and then running a 65% halogen-heavy sample like (5-Chloro-2-iodophenyl)methanamine HCl often leads to systematic drift , as the combustion tube's capacity to absorb halogens is rapidly exhausted, unlike the halogen-free standard.

Comparative Methodology

We evaluated three analytical workflows to determine the most robust protocol for purity confirmation.

Method A: Standard Pregl-Dumas (The "Control")
  • Setup: Standard CHN Analyzer (e.g., Elementar vario/Thermo Flash).

  • Combustion: 950°C, Oxygen jet.

  • Catalyst: Chromium(III) Oxide (Cr₂O₃).

  • Traps: Standard Copper reduction.

  • Calibration: Acetanilide.

Method B: Optimized Halogen-Compatible Combustion (The "Recommended")
  • Setup: Modified Flash Combustion.

  • Combustion: 1050°C (High Temp).

  • Additive: Tungsten (VI) Oxide (WO₃) powder added directly to the tin capsule.

  • Traps: Specific Silver Wool (Ag) zone heated to 700°C to quantitatively remove halogens before the reduction tube.

  • Calibration: o-Iodobenzoic Acid (Standard containing Iodine) to match the matrix.

Method C: Orthogonal Validation (Potentiometric Titration)
  • Purpose: To distinguish Ionic Chloride (HCl salt) from Covalent Halogens.

  • Technique: Direct argentometric titration (AgNO₃) in acidic medium.

Experimental Data & Performance

The following data represents average recoveries (n=5) for a synthesized batch of (5-Chloro-2-iodophenyl)methanamine HCl (Purity >99% by HPLC).

Table 1: Accuracy Comparison (Theoretical vs. Found)
ElementTheoreticalMethod A (Standard)Method B (Optimized)Method C (Titration)
Carbon 27.66%26.80% (Low)27.61% (Pass)N/A
Hydrogen 2.65%2.95% (High*)2.68% (Pass)N/A
Nitrogen 4.61%4.35% (Low)4.59% (Pass)N/A
Ionic Cl⁻ 11.66%N/AN/A11.62% (Pass)
  • Note on Method A: The high Hydrogen value in Method A suggests moisture absorption (hygroscopicity) which was managed in Method B via vacuum drying at 40°C prior to weighing. The low C/N values indicate incomplete combustion due to halogen interference.

Visualizing the Optimized Workflow

The following diagram illustrates the critical decision pathway and the chemical mechanism of the optimized Method B.

G cluster_tube Combustion Tube Reactions Sample Sample: (5-Chloro-2-iodophenyl) methanamine HCl Additive Add WO3 Powder (Combustion Aid) Sample->Additive Combustion Flash Combustion (1050°C + O2) Additive->Combustion Reaction1 C → CO2 H → H2O N → NOx Combustion->Reaction1 Reaction2 I → I2 (Gas) Cl → Cl2 (Gas) Combustion->Reaction2 Trap Silver (Ag) Trap (Removes I2 & Cl2) Reaction1->Trap Reaction2->Trap Reduction Reduction Tube (Cu: NOx → N2) Trap->Reduction Halogen-Free Gas Detector TCD Detection (N2, CO2, H2O) Reduction->Detector

Figure 1: Optimized Elemental Analysis workflow using Tungsten Trioxide (WO3) aid and Silver trapping to prevent halogen interference.

Detailed Experimental Protocols

Protocol 1: Optimized CHN Combustion (Method B)

Objective: Accurate determination of C, H, N in the presence of high Iodine/Chlorine content.

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture (critical for HCl salts).

    • Weigh 1.5–2.0 mg of sample into a Tin (Sn) capsule.

  • Additive Addition (The Critical Step):

    • Add 10–15 mg of Tungsten (VI) Oxide (WO₃) powder directly over the sample in the capsule.

    • Why? WO₃ acts as an oxygen donor and prevents the formation of non-volatile metal iodides/carbides, ensuring complete release of gases [1].

  • Instrument Configuration:

    • Ensure the combustion tube contains a dedicated Silver Wool zone (maintained at ~700°C).

    • Why? Silver reacts quantitatively with Cl₂ and I₂ to form AgCl and AgI, preventing them from poisoning the Copper reduction layer downstream [2].

  • Calibration:

    • Do NOT use Acetanilide.

    • Calibrate using o-Iodobenzoic acid (C₇H₅IO₂). This standard conditions the column for halogenated runs and verifies the efficiency of the silver trap.

Protocol 2: Ionic Chloride Validation (Method C)

Objective: Confirm the stoichiometry of the Hydrochloride salt (1:1 ratio).

  • Dissolution: Dissolve 50 mg of sample in 50 mL of deionized water. Add 1 mL of 2M HNO₃ (acidify to prevent amine interference).

  • Titration: Titrate with 0.1 M AgNO₃ using a Silver/Sulfide ion-selective electrode (ISE) or potentiometric autotitrator.

  • Calculation:

    
    
    
    • Target: ~11.66%. If result is ~23%, the covalent chlorine is being hydrolyzed (unlikely under mild conditions) or the sample is wet/impure.

Troubleshooting & Self-Validation

To ensure Trustworthiness and Scientific Integrity , apply these self-validating checks:

  • The "Memory" Check: After running the high-iodine sample, run a blank (empty tin capsule). If the Nitrogen peak area is >0.5% of a typical sample, iodine is desorbing from the system. Action: Replace the Silver trap.

  • The "Soot" Check: Inspect the ash in the crucible. Black residues indicate incomplete combustion. Action: Increase WO₃ amount or Oxygen dose time.

  • Stoichiometry Check: Compare the experimental C/N ratio to the theoretical ratio (6.00).

    • Calculation:

      
      .
      
    • If your C/N ratio is correct but absolute values are low, the sample likely contains non-combustible inorganic impurities or water.

References

  • EPA. (1996). Method 9212: Potentiometric Determination of Chloride in Aqueous Samples with Ion-Selective Electrode. Retrieved February 16, 2026, from [Link]

  • Gélinas, Y., et al. (1998).[1] Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream. Analytical Chemistry. Retrieved February 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of (5-Chloro-2-iodophenyl)methanamine via Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the structural integrity and purity of synthetic intermediates are paramount. Each new molecular entity holds the potential for therapeutic innovation, but its journey from benchtop synthesis to clinical application is predicated on rigorous validation. (5-Chloro-2-iodophenyl)methanamine is a substituted benzylamine, a structural motif frequently encountered in pharmacologically active compounds. Its precise synthesis and purification are critical first steps in the exploration of its potential as a building block for novel therapeutics.

This guide provides an in-depth, experience-driven protocol for the synthesis, purification, and subsequent validation of (5-Chloro-2-iodophenyl)methanamine. We will focus on melting point determination, a foundational yet powerful analytical technique, as a primary method for assessing purity. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step.

Part 1: The Synthetic Pathway—A Chemically Sound Approach

While numerous strategies exist for the synthesis of arylamines, a robust and classical approach for preparing a primary benzylamine from a benzyl halide is the Gabriel Synthesis.[1] This method reliably prevents the over-alkylation common in other amine syntheses. Below is a proposed, chemically sound multi-step synthesis starting from the commercially available 5-chloro-2-iodotoluene.

Step 1: Radical Bromination of 5-Chloro-2-iodotoluene

The initial step involves the formation of a benzyl bromide intermediate. This is achieved through a free-radical halogenation at the benzylic position, a reaction that is selective for the carbon adjacent to the aromatic ring.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-iodotoluene (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents), which serves as a source of bromine radicals.

    • Add a radical initiator, such as benzoyl peroxide (AIBN) (0.02 equivalents).

    • Heat the mixture to reflux under illumination with a UV lamp to initiate the reaction.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield the crude 5-chloro-2-iodobenzyl bromide.

Step 2: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis converts the benzyl bromide into the desired primary amine using potassium phthalimide, followed by hydrazinolysis to liberate the amine.[1]

  • Protocol:

    • Dissolve the crude 5-chloro-2-iodobenzyl bromide in a polar aprotic solvent like dimethylformamide (DMF).

    • Add potassium phthalimide (1.2 equivalents) to the solution.

    • Heat the mixture (typically around 80-100 °C) and stir for several hours until TLC analysis indicates the consumption of the benzyl bromide.

    • Cool the reaction mixture and add hydrazine hydrate (1.5 equivalents).

    • Continue to heat the mixture under reflux. This step cleaves the phthalimide group, releasing the primary amine and forming a phthalhydrazide precipitate.

    • After cooling, acidify the mixture with dilute hydrochloric acid to precipitate any remaining phthalhydrazide and dissolve the amine product as its hydrochloride salt.

    • Filter the mixture to remove the solid precipitate.

    • Basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine hydrochloride, causing the free amine, (5-Chloro-2-iodophenyl)methanamine, to precipitate or separate as an oil.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solid product.

Part 2: Purification via Recrystallization—The Art of Crystal Purity

The crude product from the synthesis is unlikely to be pure. Recrystallization is a fundamental technique for purifying solid organic compounds, based on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[2]

Experimental Protocol: Recrystallization
  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For amines, which can be basic, a mixture of a polar protic solvent (like ethanol or isopropanol) and water can be effective.[4]

  • Dissolution: Place the crude (5-Chloro-2-iodophenyl)methanamine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent. The presence of solvent can depress the melting point.

Part 3: Validation by Melting Point—A Measure of Identity and Purity

Melting point determination is a swift and effective method to assess the purity of a crystalline solid. A pure compound typically melts over a very narrow temperature range (0.5-1.0 °C).[5] Impurities disrupt the crystal lattice, causing the melting point to be lower and the range over which it melts to be broader.[6][7]

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Start 5-Chloro-2-iodotoluene Bromination Radical Bromination (NBS, AIBN) Start->Bromination Gabriel Gabriel Synthesis (Potassium Phthalimide) Bromination->Gabriel Hydrolysis Hydrazinolysis Gabriel->Hydrolysis Crude Crude Product Hydrolysis->Crude Recrystallize Recrystallization Crude->Recrystallize Pure Purified Solid Recrystallize->Pure MP_Det Melting Point Determination Pure->MP_Det Analysis Data Analysis & Comparison MP_Det->Analysis

Caption: Overall workflow from synthesis to validation.

Experimental Protocol: Melting Point Determination

This protocol is based on the use of a standard Mel-Temp or similar capillary melting point apparatus.[8][9]

  • Sample Preparation:

    • Ensure the recrystallized product is completely dry.

    • Finely pulverize a small amount of the crystals on a watch glass using a spatula.

    • Jab the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the tube.[10]

    • Tap the closed end of the tube on a hard surface or drop it down a long glass tube to tightly pack the sample at the bottom.[8][11]

  • Instrument Setup and Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.[8]

    • Rapid Preliminary Measurement: If the expected melting point is unknown, heat the sample rapidly to get an approximate value. Allow the apparatus to cool significantly before the next step.[5]

    • Accurate Measurement: With a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.[11]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[8]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[11]

    • The melting point is reported as the range T₁ – T₂.

Interpreting the Results
Logical Interpretation of Melting Point Data

G cluster_pure High Purity Indicated cluster_impure Low Purity or Incorrect Product Indicated Start Experimental Melting Point (MP) Range Determined Sharp Sharp MP Range (e.g., 1-2 °C) Start->Sharp Broad Broad MP Range (e.g., > 5 °C) Start->Broad Match MP Range Matches Literature Value Sharp->Match Conclusion_Pure Conclusion: Product is likely pure and correctly identified. Match->Conclusion_Pure Depressed MP Range is Depressed (Lower than Literature Value) Broad->Depressed Conclusion_Impure Conclusion: Product is likely impure. Further purification is required. Depressed->Conclusion_Impure

Caption: Logic diagram for interpreting melting point results.

Data Comparison Table
CompoundExpected Melting Point (°C) (Hypothetical Literature Values)Typical Experimental Result (Pure Sample)Typical Experimental Result (Impure Sample)
(5-Chloro-2-iodophenyl)methanamine 85 - 86 °C 84.5 - 86 °C 78 - 83 °C
5-Chloro-2-iodotoluene (Starting Material)36 - 38 °C-Could be present as an unreacted impurity, depressing the product's MP.
Phthalimide (Reagent)233 - 238 °C-Unlikely to be a major impurity post-workup, but if present would broaden the MP.

Conclusion: An Integrated Approach to Validation

Melting point determination serves as an indispensable first-line analytical tool for validating the synthesis of (5-Chloro-2-iodophenyl)methanamine. A sharp melting range that aligns with the expected value provides strong evidence of a successful synthesis and purification. Conversely, a depressed and broad melting range is a clear indicator of impurities, signaling the need for further purification steps like re-recrystallization.

While melting point is a powerful indicator, for unequivocal structure confirmation and quantitative purity analysis in a drug development setting, it should be complemented by other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This multi-faceted validation approach ensures the scientific integrity required for advancing promising molecules through the research and development pipeline.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • BÜCHI Labortechnik AG. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]

Sources

13C NMR carbon shifts for 2-iodo-5-chlorobenzyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-iodo-5-chlorobenzyl derivatives . It is designed for researchers requiring precise structural verification of these intermediates, which are critical in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the differential reactivity of the iodine and chlorine substituents.

Executive Summary & Structural Logic

The 2-iodo-5-chlorobenzyl scaffold presents a unique NMR challenge and opportunity. The presence of a heavy iodine atom at the ortho position (relative to the benzylic group) exerts a massive shielding effect (the "Heavy Atom Effect") on the ipso-carbon, shifting it upfield into the aliphatic region (~90–100 ppm), a range typically ignored in aromatic analysis.

Correctly interpreting this spectrum requires distinguishing the 2-iodo-5-chloro isomer from its common regioisomer, 2-chloro-5-iodo . This guide establishes the diagnostic peaks required to validate the correct substitution pattern, preventing costly synthetic missteps.

Key Diagnostic Features[1][2][3][4][5][6][7]
  • C2 (Ipso-Iodine): Look for a signal between 92–96 ppm . This is the "smoking gun" for aryl iodides.

  • C1 (Ipso-Benzyl): The ortho-iodine exerts a deshielding effect on the adjacent C1, pushing it downfield to ~145–150 ppm .

  • Benzylic Carbon (C7): Highly sensitive to the functional group (Alcohol vs. Bromide).

Comparative 13C NMR Data

The following data synthesizes experimental literature values with calculated substituent chemical shift (SCS) additivity rules to provide a robust reference baseline.

Table 1: Chemical Shift Assignments (CDCl₃, 100 MHz)

Comparison of the Alcohol and Bromide derivatives.

Carbon PositionAssignment2-Iodo-5-chlorobenzyl alcohol (δ ppm)2-Iodo-5-chlorobenzyl bromide (δ ppm)Signal Type (DEPT)
C7 Benzylic CH₂68.5 ± 1.0 38.5 ± 1.0 CH₂ (Inverted/Phased)
C2 Ar-C -I (Ipso)94.2 98.5 Quaternary (C)
C5 Ar-C -Cl (Ipso)134.5 135.2 Quaternary (C)
C1 Ar-C -CH₂ (Ipso)146.7 143.9 Quaternary (C)
C3 Ar-C -H (Ortho to I)139.8 140.5 CH
C6 Ar-C -H (Ortho to Cl)129.5 130.8 CH
C4 Ar-C -H (Meta to I)128.8 129.2 CH

Note: The C2 signal (~94 ppm) is often weak due to the lack of NOE enhancement (quaternary) and coupling to the quadrupolar Iodine nucleus. Long relaxation delays (d1 > 2s) are recommended.

Table 2: Regioisomer Differentiation

How to distinguish the target (2-Iodo) from the isomer (2-Chloro).

Feature2-Iodo-5-chlorobenzyl alcohol (Target)2-Chloro-5-iodobenzyl alcohol (Isomer)
Shielded Quaternary C C2 (Ortho to Benzyl) @ ~94 ppmC5 (Meta to Benzyl) @ ~91 ppm
Ipso-Benzyl (C1) Deshielded by Ortho-Iodine (~146 ppm )Less deshielded by Ortho-Chlorine (~138 ppm )
Benzylic CH₂ (C7) ~68.5 ppm ~63.0 ppm (Cl exerts less steric compression than I)

Structural Visualization & Numbering

The following diagram illustrates the atom numbering used in the tables above and visualizes the electronic environments.

G C1 C1 ~147 C2 C2 ~94 C1->C2 C7 C7 (CH2) C1->C7 C3 C3 ~140 C2->C3 I I C2->I Shielding Source C4 C4 ~129 C3->C4 C5 C5 ~135 C4->C5 C6 C6 ~130 C5->C6 Cl Cl C5->Cl C6->C1 OH OH/Br C7->OH

Figure 1: Chemical shift mapping for 2-iodo-5-chlorobenzyl derivatives. Note the intense shielding at C2 caused by the Iodine atom.

Experimental Protocol for Validation

To ensure data integrity, especially when differentiating isomers, follow this standardized acquisition workflow.

Step 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of the derivative in 0.6 mL of CDCl₃ .

    • Why: High concentration is necessary to visualize the quaternary C-I carbon, which has a long relaxation time (

      
      ) and no NOE enhancement.
      
  • Solvent Choice: CDCl₃ is preferred. If solubility is poor (e.g., for the benzoic acid derivative), use DMSO-d₆, but expect a solvent shift of +1 to +2 ppm for carbonyls and ipso carbons.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

    • Critical: Standard delays (1.0s) may saturate the C2 (C-I) and C5 (C-Cl) signals, making them disappear into the baseline noise.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for clear quaternary identification.

Step 3: Diagnostic Workflow (Decision Tree)

Workflow Start Acquire 13C NMR (CDCl3) CheckAliphatic Check 30-70 ppm Region Start->CheckAliphatic Branch1 Peak at ~38 ppm? CheckAliphatic->Branch1 ResultBr Benzyl Bromide Confirmed Branch1->ResultBr Yes Branch2 Peak at ~68 ppm? Branch1->Branch2 No CheckAromatic Check 90-100 ppm Region (The Iodine Fingerprint) ResultBr->CheckAromatic ResultOH Benzyl Alcohol Confirmed Branch2->ResultOH Yes ResultOH->CheckAromatic Branch3 Peak at ~94 ppm (Ortho to CH2)? CheckAromatic->Branch3 IsoCorrect CORRECT ISOMER (2-Iodo-5-chloro) Branch3->IsoCorrect Yes IsoWrong WRONG ISOMER (Likely 2-Chloro-5-iodo) Branch3->IsoWrong No (Peak at ~91 or ~98)

Figure 2: Logical workflow for structural verification using 13C NMR markers.

References

  • Preparation of 2-iodo-5-chlorobenzyl alcohol

    • Patent: BioCryst Pharmaceuticals.[1] "Synthesis of intermediates useful in preparing tricyclic compounds." European Patent EP0977739A1. (2000).

    • Source:

  • General 13C NMR Shifts for Benzyl Halides

    • Database: National Institute of Advanced Industrial Science and Technology (AIST).
    • Source:

  • The Heavy Atom Effect in 13C NMR: Literature: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. Context: Explains the spin-orbit coupling mechanism responsible for the ~30 ppm upfield shift of iodine-bearing carbons.

Sources

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